molecular formula C7H2BrClN2O4S B1414178 6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride CAS No. 1807074-35-6

6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride

Cat. No.: B1414178
CAS No.: 1807074-35-6
M. Wt: 325.52 g/mol
InChI Key: MKNWGGCQDBBKGV-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzenesulfonyl chloride core. This compound is primarily used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of 2-cyano-3-nitrobenzenesulfonyl chloride. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and light conditions to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. Large-scale reactors are used, and the process is optimized to minimize waste and maximize yield. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.

  • Reduction: The cyano group can be reduced to form amine derivatives.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or Grignard reagents are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride is unique due to its combination of functional groups, which impart distinct chemical properties. Similar compounds include:

  • 2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride

  • 3-Bromo-2-cyano-6-nitrobenzenesulfonyl chloride

  • 2-Bromo-6-cyano-3-nitrobenzenesulfonyl chloride

These compounds differ in the position of the bromine, cyano, and nitro groups on the benzene ring, leading to variations in reactivity and applications.

Properties

IUPAC Name

6-bromo-2-cyano-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(11(12)13)4(3-10)7(5)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNWGGCQDBBKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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